![molecular formula C14H15N5O4 B4231461 4-{[2-methyl-5-(4-nitro-1H-pyrazol-1-yl)-3-pyridinyl]carbonyl}morpholine](/img/structure/B4231461.png)
4-{[2-methyl-5-(4-nitro-1H-pyrazol-1-yl)-3-pyridinyl]carbonyl}morpholine
Overview
Description
4-{[2-methyl-5-(4-nitro-1H-pyrazol-1-yl)-3-pyridinyl]carbonyl}morpholine, also known as MP-10, is a small molecule that has been extensively studied for its potential therapeutic applications. MP-10 is a potent and selective inhibitor of the protein-protein interaction between the transcription factor STAT3 and its upstream activator, the Janus kinase (JAK). This interaction is critical for the activation of the STAT3 signaling pathway, which has been implicated in various diseases, including cancer, inflammation, and autoimmune disorders.
Scientific Research Applications
4-{[2-methyl-5-(4-nitro-1H-pyrazol-1-yl)-3-pyridinyl]carbonyl}morpholine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. The compound has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo, and to reduce inflammation and tissue damage in animal models of inflammatory diseases. 4-{[2-methyl-5-(4-nitro-1H-pyrazol-1-yl)-3-pyridinyl]carbonyl}morpholine has also been shown to enhance the immune response in animal models of infectious diseases, suggesting that it may have potential as an immunomodulatory agent.
Mechanism of Action
The mechanism of action of 4-{[2-methyl-5-(4-nitro-1H-pyrazol-1-yl)-3-pyridinyl]carbonyl}morpholine involves the inhibition of the protein-protein interaction between STAT3 and JAK, which is critical for the activation of the STAT3 signaling pathway. By inhibiting this interaction, 4-{[2-methyl-5-(4-nitro-1H-pyrazol-1-yl)-3-pyridinyl]carbonyl}morpholine blocks the downstream effects of STAT3 activation, including the expression of genes involved in cell proliferation, survival, and immune evasion. The inhibition of STAT3 signaling has been shown to have therapeutic benefits in various diseases, including cancer, inflammation, and autoimmune disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{[2-methyl-5-(4-nitro-1H-pyrazol-1-yl)-3-pyridinyl]carbonyl}morpholine have been extensively studied in vitro and in vivo. In cancer cells, 4-{[2-methyl-5-(4-nitro-1H-pyrazol-1-yl)-3-pyridinyl]carbonyl}morpholine has been shown to inhibit cell proliferation and induce apoptosis, or programmed cell death. In animal models of inflammatory diseases, 4-{[2-methyl-5-(4-nitro-1H-pyrazol-1-yl)-3-pyridinyl]carbonyl}morpholine has been shown to reduce inflammation and tissue damage, and to improve clinical symptoms. 4-{[2-methyl-5-(4-nitro-1H-pyrazol-1-yl)-3-pyridinyl]carbonyl}morpholine has also been shown to enhance the immune response in animal models of infectious diseases, suggesting that it may have potential as an immunomodulatory agent.
Advantages and Limitations for Lab Experiments
The advantages of using 4-{[2-methyl-5-(4-nitro-1H-pyrazol-1-yl)-3-pyridinyl]carbonyl}morpholine in lab experiments include its potency and selectivity for the STAT3 signaling pathway, as well as its well-characterized mechanism of action. The limitations of using 4-{[2-methyl-5-(4-nitro-1H-pyrazol-1-yl)-3-pyridinyl]carbonyl}morpholine in lab experiments include its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for the research and development of 4-{[2-methyl-5-(4-nitro-1H-pyrazol-1-yl)-3-pyridinyl]carbonyl}morpholine. One potential application is in the treatment of cancer, where the inhibition of the STAT3 signaling pathway has been shown to have therapeutic benefits. Another potential application is in the treatment of inflammatory and autoimmune diseases, where the inhibition of STAT3 signaling may reduce inflammation and tissue damage. Additionally, the immunomodulatory effects of 4-{[2-methyl-5-(4-nitro-1H-pyrazol-1-yl)-3-pyridinyl]carbonyl}morpholine suggest that it may have potential as an adjuvant therapy for infectious diseases. Future research may focus on optimizing the pharmacokinetic properties of 4-{[2-methyl-5-(4-nitro-1H-pyrazol-1-yl)-3-pyridinyl]carbonyl}morpholine, as well as exploring its potential for combination therapy with other drugs.
properties
IUPAC Name |
[2-methyl-5-(4-nitropyrazol-1-yl)pyridin-3-yl]-morpholin-4-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O4/c1-10-13(14(20)17-2-4-23-5-3-17)6-11(7-15-10)18-9-12(8-16-18)19(21)22/h6-9H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVAMOYZCJCIPMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)N2C=C(C=N2)[N+](=O)[O-])C(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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